molecular formula C14H10Cl3NO2 B1333044 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338394-85-7

2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B1333044
CAS No.: 338394-85-7
M. Wt: 330.6 g/mol
InChI Key: JJTYUDUQOXRRFV-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone is a synthetic organic compound with the molecular formula C14H10Cl3NO2 It is characterized by the presence of a trichloromethyl group, a phenylacetyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone typically involves the reaction of 2-(trichloroacetyl)pyrrole with phenylacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce methyl derivatives, and substitution reactions may result in various substituted products.

Scientific Research Applications

2,2,2-Trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound’s trichloromethyl group and phenylacetyl moiety are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1-(4-nitrophenyl)-1-ethanone: Similar in structure but with a nitrophenyl group instead of a phenylacetyl group.

    2,2,2-Trichloro-1-(4-methylphenyl)-1-ethanone: Contains a methylphenyl group in place of the phenylacetyl group.

    2,2,2-Trichloro-1-(4-chlorophenyl)-1-ethanone: Features a chlorophenyl group instead of the phenylacetyl group.

Uniqueness

2,2,2-Trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone is unique due to the presence of both the trichloromethyl and phenylacetyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c15-14(16,17)13(20)11-7-10(8-18-11)12(19)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTYUDUQOXRRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377050
Record name 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338394-85-7
Record name 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a dry flask, phenylacetyl chloride (1 equivalent) was combined with 2-trichloroacetyl pyrrole (1 equivalent) in a minimum amount of dichloromethane (DCM). To the resulting solution, at ambient temperature, was added aluminum trichloride (1 equivalent). After 2 hours, the reaction mixture was applied directly onto a silica gel column. Gradient elution with 10% ethyl acetate to 50% ethyl acetate in hexanes provided compound 1 in 60% yield. 1H NMR (CDCl3) □4.0 (s, 2H), 7.1-7.35 (m, 7H), 9.7 (br s, NH). HPLC using method B (as described below for Example 5) provided a retention time of 4.9 minutes. LC/MS (M+1) 330.2, (M−1) 328.1.
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